1,3-di-3-pyridinylbenzo[f]quinoline
Description
Significance of Polycyclic Aromatic Nitrogen Heterocycles in Contemporary Chemical Science
Polycyclic aromatic nitrogen heterocycles (PANHs) are organic molecules composed of multiple fused aromatic rings where at least one carbon atom is replaced by a nitrogen atom. researchgate.nettandfonline.com This class of compounds, also known as azaarenes, is of significant interest in contemporary chemical science due to their diverse applications and unique properties. researchgate.nettandfonline.com They are prevalent in numerous natural products, including alkaloids, vitamins, and hormones, and form the core structure of many synthetic drugs and functional materials. mdpi.comnih.gov
The presence of the nitrogen heteroatom in the polycyclic aromatic framework introduces polarity and the ability to form hydrogen bonds, which are crucial for biological activity. nih.govopenmedicinalchemistryjournal.com This structural feature allows PANHs to interact with biological targets such as DNA and enzymes, leading to their widespread use in medicinal chemistry as anticancer, antimicrobial, and antiviral agents. mdpi.comnih.gov In fact, over 85% of all biologically active compounds are, or contain, a heterocycle, with nitrogen heterocycles being the most common. nih.gov
Beyond their medicinal applications, PANHs are important in materials science. Their extended π-conjugated systems give rise to interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. nih.govrsc.org The ability to tune their electronic properties through synthetic modification further enhances their utility in the development of novel materials. rsc.org However, it is also important to note that some PANHs are environmental pollutants, often found in coal tar, petroleum distillates, and as byproducts of combustion, and can have toxic and mutagenic effects. researchgate.nettandfonline.comnih.gov
Role of Benzo[f]quinoline (B1222042) Scaffolds in Molecular Design
The benzo[f]quinoline scaffold is a specific type of PANH that has garnered considerable attention in molecular design. nih.gov This tricyclic system, consisting of a benzene (B151609) ring fused to a quinoline (B57606) moiety, provides a rigid and planar framework that can be readily functionalized to create a diverse range of derivatives with specific properties. nih.govresearchgate.net The extended π-conjugation in the benzo[f]quinoline core often results in fluorescent properties, making these compounds valuable in the development of new materials for optoelectronics. nih.gov
In the realm of medicinal chemistry, the benzo[f]quinoline scaffold is considered a "privileged structure" due to its recurrence in biologically active compounds. mdpi.com By incorporating this scaffold, chemists can design new molecules with potential therapeutic applications, including anticancer and antimicrobial activities. nih.govnih.gov For instance, derivatives of benzo[f]quinoline have been shown to act as topoisomerase II and ATP synthase inhibitors, which are key targets in cancer therapy. nih.gov The ability to introduce various substituents at different positions on the benzo[f]quinoline ring system allows for the fine-tuning of their biological activity and pharmacokinetic properties. mdpi.comacs.org This modularity makes the benzo[f]quinoline scaffold a versatile platform for the rational design of new drugs. mdpi.com
Overview of Pyridinyl-Substituted Benzo[f]quinolines and Their Potential in Advanced Studies
The introduction of pyridinyl substituents onto the benzo[f]quinoline framework gives rise to a class of compounds with enhanced and often novel properties. The pyridine (B92270) ring, itself a nitrogen-containing heterocycle, can introduce additional sites for hydrogen bonding and metal coordination, further modulating the electronic and biological characteristics of the parent benzo[f]quinoline. nih.govaskpharmacy.net
Research has shown that pyridinyl-substituted quinolines and related structures can exhibit significant biological activities. For example, pyridine-quinoline hybrids have been investigated as PIM-1 kinase inhibitors, which are implicated in various cancers. nih.gov The pyridine moiety can form crucial interactions within the enzyme's active site, enhancing the inhibitory potency. nih.gov Furthermore, the synthesis of pyridinyl-substituted quinolines is often achievable through multicomponent reactions, providing an efficient route to a library of diverse structures for further investigation. nih.gov
In the context of materials science, the addition of pyridinyl groups can influence the photophysical properties of the benzo[f]quinoline core, potentially leading to new materials with tailored fluorescence and electronic characteristics. The nitrogen atom in the pyridine ring can also serve as a coordination site for metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or sensory applications.
Scope and Objectives of Research on 1,3-di-3-pyridinylbenzo[f]quinoline
The specific compound, this compound, represents a unique molecular architecture with two pyridinyl groups attached to the benzo[f]quinoline core. Research on this particular molecule would likely focus on several key areas:
Synthesis and Characterization: A primary objective would be to develop efficient and selective synthetic routes to this compound. This would involve exploring various synthetic methodologies, such as multi-component reactions or cross-coupling strategies, to construct the target molecule. researchgate.net Detailed characterization using techniques like NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure. nih.gov
Photophysical Properties: Given the extended π-system and the presence of multiple nitrogen heterocycles, a thorough investigation of the compound's photophysical properties would be a key objective. This would include studying its absorption and emission spectra, quantum yield, and fluorescence lifetime to assess its potential for applications in areas like OLEDs or as a fluorescent sensor.
Biological Activity: A significant part of the research would likely be dedicated to evaluating the biological potential of this compound. This would involve screening the compound against various cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities. researchgate.net Further studies could delve into its mechanism of action, for example, by investigating its ability to interact with DNA or specific enzymes. nih.gov
Coordination Chemistry: The presence of three nitrogen atoms from the two pyridinyl groups and the quinoline ring makes this compound an interesting ligand for metal coordination. Research could explore the formation of metal complexes with various transition metals and investigate the properties of the resulting coordination compounds, which could have applications in catalysis or as novel materials.
A comprehensive study of this compound would aim to establish a clear structure-property relationship, providing valuable insights for the design of new functional molecules with tailored properties for applications in medicine, materials science, and beyond.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dipyridin-3-ylbenzo[f]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3/c1-2-8-19-16(5-1)9-10-21-23(19)20(17-6-3-11-24-14-17)13-22(26-21)18-7-4-12-25-15-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBUQBAOJXGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 1,3 Di 3 Pyridinylbenzo F Quinoline
Historical Context of Benzo[f]quinoline (B1222042) Synthesis and Derivatization
The benzo[f]quinoline framework is a well-established aza-polynuclear aromatic heterocycle. medwinpublishers.comresearchgate.netresearchgate.net Its synthesis and the preparation of its derivatives have been subjects of study for many years, leading to a variety of established methods. medwinpublishers.comresearchgate.netresearchgate.net
Traditional Cyclization Reactions (e.g., Skraup, Doebner-Von Miller, Friedländer)
The foundational methods for constructing the quinoline (B57606) and, by extension, the benzo[f]quinoline ring system are rooted in classical named reactions that facilitate the cyclization process. These reactions typically involve the condensation of an aromatic amine with a three-carbon component.
The Skraup synthesis , a reaction dating back to 1880, traditionally employs the reaction of an aromatic amine, such as 2-naphthylamine (B18577), with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid to produce the corresponding benzo-fused quinoline. medwinpublishers.comresearchgate.netresearchgate.netwikipedia.orgnumberanalytics.com This method, while historically significant, is known for its often harsh and sometimes violent reaction conditions. wikipedia.org
The Doebner-Von Miller reaction offers a related approach, utilizing the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgiipseries.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, can be catalyzed by both Lewis and Brønsted acids. wikipedia.org A key feature is the in-situ formation of the α,β-unsaturated carbonyl compound from two carbonyl compounds via an aldol (B89426) condensation, a variation known as the Beyer method. wikipedia.org For the synthesis of benzo[f]quinoline, 2-naphthylamine can be reacted with compounds like 3,3-diethoxyprop-1-ene. researchgate.netresearchgate.net
The Friedländer synthesis , discovered by Paul Friedländer in 1882, provides another versatile route. wikipedia.orgorganicreactions.orgjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. wikipedia.orgorganicreactions.orgjk-sci.comnih.govnih.gov The simplicity of operation and the ready availability of starting materials make the Friedländer synthesis a valuable tool in heterocyclic chemistry. jk-sci.comnih.gov
Interactive Table: Comparison of Traditional Cyclization Reactions
| Reaction | Key Reactants | Catalyst/Conditions | Key Feature |
| Skraup | Aromatic amine, glycerol, oxidizing agent | Sulfuric acid, often harsh conditions | One-pot synthesis of the quinoline ring |
| Doebner-Von Miller | Aromatic amine, α,β-unsaturated carbonyl | Lewis or Brønsted acids | Can utilize in-situ generated carbonyls |
| Friedländer | 2-Aminoaryl aldehyde/ketone, compound with α-methylene | Acid or base catalysis | Versatile for polysubstituted quinolines |
Photochemical Cyclohydrogenation Approaches for Azaheterocycles
An alternative to the classical condensation reactions is the use of photochemical methods. The photochemical cyclohydrogenation of certain trans-2-stilbazole derivatives has been reported as a viable route to benzo[f]quinolines. researchgate.netresearchgate.net This approach leverages the energy of light to induce the cyclization and subsequent dehydrogenation to form the aromatic benzo[f]quinoline system. This method can offer a milder alternative to the high temperatures and strong acids often employed in traditional cyclization reactions.
Targeted Synthesis of 1,3-di-3-pyridinylbenzo[f]quinoline
The specific synthesis of this compound presents a more complex challenge that requires modern synthetic strategies for both the construction of the core and the precise installation of the pyridinyl groups.
Multi-Component Reactions (MCRs) and Their Adaptability
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgnih.govrsc.org This approach is highly efficient and atom-economical. rsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of diverse quinoline scaffolds. rsc.orgrsc.org The adaptability of MCRs could potentially be harnessed to construct the 1,3-disubstituted benzo[f]quinoline core in a convergent manner, possibly by incorporating precursors that already contain the pyridinyl moieties or functional groups amenable to their later introduction. For instance, a three-component imino Diels-Alder reaction has been used to synthesize α-pyridinyl-substituted indeno[2,1-c]quinolines. researchgate.net
Regioselective Functionalization Strategies for Benzo[f]quinoline Core
Once the benzo[f]quinoline core is synthesized, or if a pre-functionalized core is used, regioselective functionalization becomes crucial for introducing substituents at the desired 1- and 3-positions. Modern methods for the direct C-H functionalization of quinolines and related heterocycles using transition metal catalysis are of high importance. mdpi.comnih.gov These methods offer an atom- and step-economical way to create libraries of functionalized quinoline-containing compounds. mdpi.com Techniques involving magnesiation, often in combination with Br/Mg exchange reactions, have been shown to allow for the versatile and regioselective functionalization of quinolines at various positions. acs.org For example, a sequence of Br/Mg exchange followed by directed deprotonation can achieve functionalization at specific sites. acs.org
Introduction of Pyridinyl Moieties: Coupling and Substitution Reactions
The final and critical step in the synthesis of this compound is the introduction of the two 3-pyridinyl groups. This is typically achieved through cross-coupling reactions, where a pre-functionalized benzo[f]quinoline (e.g., a dihalo- or ditriflate-substituted derivative) is reacted with a pyridinyl-containing coupling partner.
Palladium-catalyzed cross-coupling reactions are the workhorses for such transformations. The Suzuki-Miyaura coupling , which pairs an organoboron compound (like a pyridinylboronic acid) with an organic halide in the presence of a palladium catalyst, is a widely used and versatile method. nih.govrsc.orgnih.govresearchgate.net It is known for its tolerance of a wide range of functional groups and generally good yields. nih.gov
The Negishi coupling offers another powerful alternative, reacting an organozinc reagent with an organic halide, also catalyzed by palladium or nickel. orgsyn.orgacs.orgyoutube.comyoutube.comorgsyn.org Negishi coupling is known for its high yields and mild reaction conditions. orgsyn.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. researchgate.netwikipedia.orgnih.govlibretexts.orgacsgcipr.org While its primary application is for C-N bond formation, related palladium-catalyzed methodologies can be adapted for C-C bond formation, or it could be envisioned in a convergent strategy where pyridinylamines are coupled to a suitable benzo[f]quinoline precursor.
Interactive Table: Key Cross-Coupling Reactions for Pyridinyl Introduction
| Reaction | Key Reactants | Catalyst | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., pyridinylboronic acid), Organic Halide | Palladium | High functional group tolerance, readily available reagents |
| Negishi | Organozinc, Organic Halide | Palladium or Nickel | High yields, mild conditions, moisture/air sensitive reagents |
| Buchwald-Hartwig | Amine, Aryl Halide | Palladium | Primarily for C-N bonds, but related C-C coupling is possible |
Advanced Synthetic Techniques and Green Chemistry Protocols
The synthesis of complex quinoline structures such as this compound benefits immensely from advancements in synthetic organic chemistry. Modern techniques focus on improving reaction efficiency, reducing waste, and minimizing energy consumption, aligning with the principles of green chemistry. researchgate.netijpsjournal.comrsc.org These protocols often involve novel catalytic systems, alternative energy sources like microwaves, and innovative reactor technologies such as continuous flow systems. numberanalytics.combenthamdirect.com
Catalytic Approaches in Quinoline Synthesis
Catalysis is central to the efficient synthesis of the quinoline core. A variety of catalytic systems, ranging from transition metals to acids and nanocatalysts, have been developed to facilitate quinoline formation through reactions like the Friedländer, Skraup, and Doebner-von Miller syntheses. nih.govnih.gov These catalysts enhance reaction rates and selectivity, often under milder conditions than traditional methods. acs.org
Transition metal catalysts, including those based on copper, cobalt, palladium, and rhodium, are particularly effective. numberanalytics.commdpi.com For instance, a ligand-free cobalt-catalyzed system using Co(OAc)₂·4H₂O has been shown to efficiently produce quinolines from 2-aminoaryl alcohols and ketones through a dehydrogenative cyclization process. acs.org Similarly, copper-catalyzed cascade reactions provide a direct route to substituted quinolines under aerobic conditions. organic-chemistry.org Nanocatalysts are also gaining prominence due to their high surface area, reusability, and ability to facilitate reactions in environmentally benign solvents like water or ethanol. nih.govacs.org The development of these catalytic methods provides versatile tools for constructing the benzo[f]quinoline framework.
Table 1: Examples of Catalytic Systems in Quinoline Synthesis
| Catalyst | Reactants | Solvent | Conditions | Key Feature | Source |
|---|---|---|---|---|---|
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols and ketones | Dioxane | 100 °C | Ligand-free, dehydrogenative cyclization | acs.org |
| Nafion NR50 | 2-Aminoaryl ketones and α-methylene carbonyls | Ethanol | Microwave | Reusable solid acid catalyst | mdpi.com |
| Copper(II) acetate | Saturated ketones and anthranils | - | - | One-pot generation of 3-substituted quinolines | mdpi.com |
| Rhodium complexes | Aromatic amines and C1 synthons | - | Mild | C-H bond activation and heteroannulation | mdpi.com |
| Nickel complexes | α-2-Aminoaryl alcohols and ketones/alcohols | - | - | Sustainable synthesis via dehydrogenation | organic-chemistry.org |
Microwave-Assisted and Flow Chemistry Applications
Modern energy sources and reactor technologies have revolutionized quinoline synthesis. Microwave-assisted synthesis utilizes microwave radiation to rapidly heat reaction mixtures, leading to dramatic reductions in reaction times—from hours to mere minutes—and often improving product yields. numberanalytics.combenthamdirect.comnih.gov A notable example is the microwave-assisted Friedländer synthesis, where using neat acetic acid as both a solvent and catalyst at 160°C can produce quinolines in as little as five minutes. nih.govcam.ac.uk This method is considered a green modification due to its efficiency and the use of a less hazardous acid. nih.gov Microwave irradiation has been successfully applied to generate various quinoline derivatives, highlighting its potential for the rapid assembly of complex structures like this compound. lew.rolew.ro
Continuous flow chemistry offers another powerful approach, providing enhanced safety, scalability, and process control compared to traditional batch methods. numberanalytics.comresearchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and residence time. acs.org This technology has been used to synthesize quinolines through photochemical processes, where an alkene isomerization is followed by a cyclocondensation cascade. researchgate.netvapourtec.com The efficiency of flow chemistry enables the production of quinolines at rates of several grams per hour, demonstrating its suitability for scalable synthesis. vapourtec.com
Structural Confirmation of Synthesized Compounds via Advanced Spectroscopic Techniques
The unambiguous structural elucidation of synthesized compounds is a critical step. For a molecule with the complexity of this compound, a combination of advanced spectroscopic techniques is essential to confirm its constitution, conformation, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing quinoline derivatives in solution. uncw.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. nih.govresearchgate.net
In the ¹H NMR spectrum of a compound like this compound, the protons on the benzo[f]quinoline core and the two pyridinyl rings would exhibit characteristic chemical shifts. Protons on the quinoline ring system typically appear in the aromatic region, with their exact positions influenced by the electronic effects of the pyridinyl substituents. uncw.edumdpi.com For instance, signals for quinoline protons are often shifted to a lower field (δ 8.0-9.5 ppm) in quaternized or highly conjugated systems. mdpi.com The coupling patterns between adjacent protons help to establish the substitution pattern on each ring.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms, including quaternary carbons that are not visible in the ¹H NMR spectrum. researchgate.net Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign proton and carbon signals and to establish through-bond connectivity across the entire molecular framework. mdpi.com These experiments are crucial for distinguishing between potential isomers and confirming the precise attachment points of the pyridinyl groups to the benzo[f]quinoline core.
Table 2: Typical NMR Chemical Shift Ranges for Constituent Moieties
| Nucleus | Structural Moiety | Typical Chemical Shift (δ, ppm) | Notes | Source |
|---|---|---|---|---|
| ¹H | Quinoline Ring | 7.0 - 9.0 | Shifts are highly dependent on substituents and position within the fused ring system. | uncw.educhemicalbook.com |
| ¹H | Pyridine (B92270) Ring | 7.0 - 8.7 | Protons ortho to the nitrogen are typically the most downfield. | - |
| ¹³C | Quinoline Ring | 120 - 150 | The carbon at the ring junction and the carbon bonded to nitrogen show distinct shifts. | researchgate.net |
| ¹³C | Pyridine Ring | 120 - 150 | Carbons adjacent to the nitrogen atom are generally observed at lower field. | - |
X-ray Diffraction for Solid-State Structural Elucidation
For a molecule like this compound, X-ray analysis would confirm the planarity of the benzo[f]quinoline system and determine the relative orientation of the two pyridinyl substituent rings with respect to the central core. Furthermore, it reveals intermolecular interactions in the crystal lattice, such as π-π stacking, which is a known phenomenon in quinoline derivatives and influences their solid-state packing and properties. uncw.edu The structural data obtained from X-ray diffraction is invaluable for understanding the molecule's shape and how it interacts with its environment, which is crucial for materials science and medicinal chemistry applications.
Coordination Chemistry of 1,3 Di 3 Pyridinylbenzo F Quinoline
Ligand Design Principles and Nitrogen Heterocycle Coordination
The design of ligands built upon nitrogen-containing heterocycles like pyridine (B92270) and quinoline (B57606) is a cornerstone of coordination chemistry. nih.gov These aromatic systems offer stable and rigid platforms that can be tailored to selectively bind with metal ions. nih.gov The lone pair of electrons on the nitrogen atoms are readily available for coordination as they are not part of the aromatic system. nih.gov
Multidentate Nature of Pyridinyl and Quinoline Nitrogen Atoms
1,3-di-3-pyridinylbenzo[f]quinoline is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. Specifically, the nitrogen atoms within the two pyridinyl groups and the quinoline moiety can all potentially coordinate with a metal center. nih.govresearchgate.net The specific coordination mode can vary depending on the metal ion and reaction conditions. researchgate.net In some instances, selective coordination of the pyridine nitrogen occurs, while the quinoline nitrogen may not participate in complexation. researchgate.net The flexible nature of how these nitrogen atoms can bind allows for the formation of diverse and complex structures.
Steric and Electronic Factors Influencing Coordination
The coordination of this compound with metal ions is a delicate balance of steric and electronic factors. nih.govacs.orgnih.gov
Steric Factors: The spatial arrangement of the pyridinyl and quinoline rings creates a specific three-dimensional pocket. The size and shape of this pocket influence which metal ions can be accommodated. nih.govnih.gov Bulky substituents on the ligand can hinder the approach of a metal ion, affecting the stability and geometry of the resulting complex. nih.gov
Complexation with Transition Metal Ions
The versatile coordination behavior of ligands containing pyridinyl and quinoline moieties allows for the formation of complexes with a wide array of transition metal ions. rsc.org
Synthesis and Characterization of Metal Complexes (e.g., Ru(II), Pt(II), Au(III), Cu(I), Zn(II), Lanthanides)
The synthesis of metal complexes with pyridinyl-quinoline type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.netuni-regensburg.demdpi.com The resulting complexes are then characterized using a variety of analytical techniques.
Ruthenium(II) Complexes: Ru(II) complexes with ligands containing pyridinyl and quinoline fragments have been synthesized and characterized. nih.govmdpi.com These complexes often exhibit octahedral geometry and are of interest for their potential applications in catalysis and photophysics. nih.govnih.gov X-ray crystallography has been used to determine the solid-state structures of these complexes, revealing distorted octahedral coordination around the ruthenium center. mdpi.com
Platinum(II) and Gold(III) Complexes: Square planar complexes of Pt(II) and Au(III) with quinoline-substituted ligands have been prepared and studied. nih.govacs.orgresearchgate.net These complexes are often investigated for their potential biological activities. nih.gov Characterization using techniques like NMR spectroscopy and X-ray diffraction confirms the coordination of the nitrogen atoms to the metal center. researchgate.netrsc.org
Copper(I) and Copper(II) Complexes: Copper ions, in both +1 and +2 oxidation states, readily form complexes with nitrogen-containing heterocyclic ligands. uni-regensburg.demdpi.comnih.gov The coordination geometry can vary from square planar for Cu(II) to tetrahedral for Cu(I). rsc.orgnih.gov The resulting complexes have been explored for their catalytic and biological properties. uni-regensburg.denih.gov
Zinc(II) Complexes: Zn(II) forms complexes with pyridinyl-quinoline ligands, often exhibiting tetrahedral or octahedral coordination geometries. nih.govnih.gov These complexes are of interest due to their stability and have been investigated for their potential in sensing and medicinal applications. nih.govresearchgate.net
Lanthanide Complexes: Lanthanide ions can also be complexed by ligands incorporating pyridinyl and quinoline units. researchgate.net These complexes are often studied for their unique photoluminescent properties. The synthesis typically involves the reaction of a lanthanide salt with the ligand in a suitable solvent. researchgate.net
Table 1: Examples of Metal Complexes with Pyridinyl-Quinoline Type Ligands
| Metal Ion | Typical Geometry | Characterization Techniques | Potential Applications |
|---|---|---|---|
| Ru(II) | Octahedral nih.govmdpi.com | NMR, X-ray Diffraction, UV-Vis nih.govmdpi.com | Catalysis, Photophysics nih.govnih.gov |
| Pt(II) | Square Planar nih.govrsc.org | NMR, X-ray Diffraction nih.govrsc.org | Biological Activities nih.gov |
| Au(III) | Square Planar nih.govacs.org | NMR, X-ray Diffraction acs.orgresearchgate.net | Catalysis, Biological Activities nih.govresearchgate.net |
| Cu(I)/Cu(II) | Tetrahedral/Square Planar rsc.orgnih.gov | X-ray Diffraction, ESI-MS uni-regensburg.denih.gov | Catalysis, Biological Activities uni-regensburg.denih.gov |
| Zn(II) | Tetrahedral/Octahedral nih.govnih.gov | NMR, X-ray Diffraction nih.govresearchgate.net | Sensing, Medicinal Applications nih.govresearchgate.net |
Spectroscopic Signatures of Metal-Ligand Interactions
The formation of a metal-ligand bond in these complexes leads to distinct changes in their spectroscopic properties.
NMR Spectroscopy: Upon coordination to a metal ion, the signals of the protons on the ligand in the ¹H NMR spectrum typically show a downfield shift due to the displacement of electron density from the ligand to the metal. acs.org However, in some cases, upfield shifts can be observed for certain protons due to specific structural constraints like π-π stacking interactions between the aromatic rings. acs.org
UV-Visible Spectroscopy: The electronic absorption spectra of the complexes show bands corresponding to transitions within the ligand (intraligand) and, importantly, metal-to-ligand charge transfer (MLCT) bands. nih.gov These MLCT bands are a direct consequence of the metal-ligand interaction and are crucial for the photophysical properties of many of these complexes.
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the C=N and C=C bonds within the pyridinyl and quinoline rings. researchgate.net
Table 2: Spectroscopic Data for Metal Complexes with Pyridinyl-Quinoline Ligands
| Technique | Observed Changes Upon Complexation | Information Gained |
|---|---|---|
| ¹H NMR | Downfield or upfield shifts of ligand proton signals acs.org | Confirmation of coordination, information on solution structure acs.org |
| UV-Vis | Appearance of Metal-to-Ligand Charge Transfer (MLCT) bands nih.gov | Electronic structure, photophysical properties nih.gov |
Crystal Engineering of Coordination Polymers and Supramolecular Structures
The ability of this compound to bridge multiple metal centers makes it an excellent building block for the construction of coordination polymers and supramolecular assemblies. mdpi.comrsc.org
Coordination Polymers: By linking metal ions, this ligand can facilitate the formation of one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.net The final structure is influenced by factors such as the coordination geometry of the metal ion, the stoichiometry of the reactants, and the presence of counter-anions or solvent molecules. researchgate.net These extended structures are of interest for applications in areas like gas storage and catalysis. nih.gov
Supramolecular Structures: Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a significant role in organizing the individual complex units into larger, well-defined supramolecular architectures. researchgate.netnih.gov For instance, π-π stacking interactions between the aromatic rings of adjacent ligands can lead to the formation of dimers or extended chains. nih.gov The interplay between the coordinative bonds and these weaker interactions is a key principle in the crystal engineering of these systems. rsc.org
Reactivity and Stability of Metal Complexes
There is no available scientific literature detailing the reactivity and stability of metal complexes formed with this compound.
Ligand Exchange Dynamics
Specific studies on the ligand exchange dynamics for metal complexes of this compound have not been reported.
Redox Behavior of Metal-Ligand Frameworks
The redox properties of metal-ligand frameworks involving this compound have not been documented in scientific research.
Photophysical Properties and Advanced Optical Characteristics
Electronic Absorption and Emission Mechanisms
The electronic absorption and emission properties of complex heterocyclic systems like 1,3-di-3-pyridinylbenzo[f]quinoline are governed by electronic transitions within their constituent aromatic rings, the quinoline (B57606) and pyridine (B92270) systems.
π-π and n-π Transitions in Quinoline and Pyridine Systems**
In aromatic N-heterocycles such as quinoline and pyridine, two primary types of electronic transitions occur upon absorption of UV-visible light: π-π* and n-π* transitions. researchgate.net
π-π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically of high intensity and are characteristic of the conjugated aromatic system. In quinoline derivatives, these transitions give rise to strong absorption bands. nih.gov The presence of multiple aromatic rings in the target molecule would lead to complex and overlapping π-π* absorption bands.
n-π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, located on the nitrogen atom, to an antibonding π* orbital. nih.gov These transitions are generally much weaker in intensity than π-π* transitions and are sensitive to the solvent environment. researchgate.net In polar, protic solvents, the non-bonding electrons can be stabilized by hydrogen bonding, which increases the energy required for the n-π* transition, leading to a blue shift (hypsochromic shift). researchgate.net
Intramolecular Charge Transfer (ICT) Phenomena
For molecules structured with electron-donating (donor) and electron-accepting (acceptor) components, a phenomenon known as intramolecular charge transfer (ICT) can occur upon photoexcitation. rsc.orgdiva-portal.org In a molecule like this compound, the electron-rich benzo[f]quinoline (B1222042) core could potentially act as a donor, while the pyridinyl substituents could function as acceptors.
Upon absorption of light, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the donor part to the lowest unoccupied molecular orbital (LUMO) of the acceptor part, creating a highly polar excited state. diva-portal.orgresearchgate.net This ICT state is a key factor in the photophysical behavior of many complex organic molecules. rsc.orgresearchgate.net The energy of the ICT emission is highly sensitive to the polarity of the solvent; an increase in solvent polarity typically stabilizes the polar ICT state, resulting in a significant red shift (bathochromic shift) in the emission spectrum. rsc.orgdiva-portal.org
Fluorescence and Phosphorescence Spectroscopy
The emission properties, fluorescence and phosphorescence, provide insight into the de-excitation pathways of the excited electronic states.
Quantum Yield and Luminescent Lifetimes
Quantum Yield (Φ): The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For quinoline and pyridine derivatives, the quantum yield can vary widely depending on the molecular structure, substituents, and solvent environment. researchgate.netresearchgate.net Factors that promote non-radiative decay pathways, such as vibrational relaxation or intersystem crossing, will lower the fluorescence quantum yield. researchgate.net In some donor-acceptor systems, fluorescence can be quenched in polar solvents due to the stabilization of the ICT state. researchgate.net
Luminescent Lifetimes (τ): The lifetime of an excited state is the average time the molecule spends in that state before returning to the ground state. Fluorescence lifetimes are typically on the nanosecond scale. mdpi.commdpi.com Time-resolved fluorescence measurements can reveal the presence of different excited species or complex decay kinetics. nih.govdoi.org Phosphorescence, which involves a change in spin state (intersystem crossing), has much longer lifetimes, ranging from microseconds to seconds. nih.gov
Solvent Effects on Optical Properties
The surrounding solvent can significantly influence the photophysical properties of a molecule, a phenomenon known as solvatochromism.
Absorption Spectra: As mentioned, n-π* transitions are particularly sensitive to hydrogen-bonding solvents, showing a blue shift with increasing solvent polarity. researchgate.net π-π* transitions are generally less affected but can show slight shifts depending on the change in dipole moment between the ground and excited states. researchgate.net
Emission Spectra: The emission from polar excited states, such as ICT states, is strongly affected by solvent polarity. nih.govresearchgate.net Increasing solvent polarity leads to greater stabilization of the polar excited state, lowering its energy and causing a red shift in the emission maximum. diva-portal.org This relationship is often analyzed using Lippert-Mataga plots, which correlate the Stokes shift with a solvent polarity function. researchgate.net
Time-Resolved Fluorescence Studies
Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamics of excited states. mdpi.comnih.gov By measuring the decay of fluorescence intensity over time, one can obtain information about:
Excited-state lifetimes: Differentiating between short-lived and long-lived emission components. mdpi.comdoi.org
Dynamic processes: Observing processes that occur on the nanosecond timescale, such as excited-state proton transfer, conformational changes, or solvent relaxation around the excited molecule. nih.govnih.gov
Complex systems: Identifying the presence of multiple emitting species, such as different conformers, excimers, or ICT states. nih.govdoi.org For a molecule in a polar solvent, one might observe time-dependent spectral shifts as the solvent molecules reorient around the newly formed, polar excited state. rsc.org
Photostability and Degradation Pathways
Following a comprehensive review of the current scientific literature, no specific experimental or theoretical data regarding the photostability and degradation pathways of this compound could be identified.
General studies on the broader class of benzo[f]quinolines indicate that the core structure can be susceptible to degradation under certain conditions, a factor that is critical for the longevity of potential devices. However, without specific studies on the title compound, any discussion on its photostability would be speculative. The nature of the pyridinyl substituents could potentially influence degradation mechanisms, either by providing alternative reaction sites or by altering the electron density of the benzo[f]quinoline ring system, thus affecting its susceptibility to photodegradation. Detailed experimental investigations, such as time-resolved spectroscopic analysis under prolonged irradiation, would be necessary to elucidate the specific degradation pathways and quantify the photostability of this particular compound.
Excited State Dynamics and Energy Transfer
Similarly, a thorough search of scientific databases and literature reveals a lack of specific information on the excited state dynamics and energy transfer mechanisms for this compound.
The excited state lifetime, quantum yields, and non-radiative decay pathways are fundamental parameters that dictate the suitability of a compound for applications such as organic light-emitting diodes (OLEDs) or sensors. The presence of pyridinyl groups suggests the possibility of intramolecular charge transfer (ICT) states, which would play a crucial role in the excited state dynamics. The relative orientation of the pyridinyl rings to the benzo[f]quinoline plane would heavily influence the extent of electronic coupling and, therefore, the rates of energy transfer and decay. Time-resolved fluorescence and transient absorption spectroscopy are essential techniques that would be required to probe these ultrafast processes and map the deactivation channels of the excited state.
Without experimental data, a detailed discussion on the excited state dynamics and energy transfer properties of this compound remains an open area for future research.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govdntb.gov.ua It is particularly effective for optimizing molecular geometries and calculating electronic parameters that govern a molecule's behavior. scirp.org
The electronic character of a molecule is fundamentally defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scirp.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap indicates that the molecule is more polarizable and reactive, readily participating in charge-transfer interactions. researchgate.net DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), are employed to calculate the energies of these orbitals. nih.govresearchgate.net For 1,3-di-3-pyridinylbenzo[f]quinoline, the distribution of the HOMO and LUMO would likely be spread across the fused aromatic core and the pyridinyl substituents, with the nitrogen atoms playing a significant role. rsc.org From the HOMO and LUMO energies, key quantum chemical descriptors can be derived to quantify reactivity.
Illustrative Data Table: Quantum Chemical Reactivity Descriptors
This table illustrates the type of data that would be generated from a DFT analysis. The values are hypothetical and for demonstrative purposes only.
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to a change in electron distribution. |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating high reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
DFT calculations can predict the most probable sites for chemical reactions. A Molecular Electrostatic Potential (MEP) map visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red. Electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue. For this compound, the areas around the nitrogen atoms of the pyridine (B92270) and quinoline (B57606) rings would be expected to show negative potential, making them likely sites for interactions with electrophiles or for hydrogen bonding. youtube.com The hydrogen atoms on the aromatic rings would exhibit positive potential. This analysis is crucial for understanding how the molecule might interact with biological targets or other reagents. nih.gov
Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Conformational analysis involves exploring the potential energy surface of the molecule to find its lowest-energy conformation. doaj.orgrsc.org For a molecule like this compound, this involves determining the optimal dihedral angles between the pyridinyl rings and the central benzo[f]quinoline (B1222042) plane. Using DFT, an initial structure is subjected to geometry optimization, a computational process that systematically alters bond lengths, bond angles, and dihedral angles to find the configuration with the minimum energy, representing the most stable structure. dntb.gov.uamdpi.com
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule and its interactions with its environment over time. nih.gov
MD simulations are particularly valuable for understanding how a potential drug molecule (a ligand) interacts with a biological target, such as a protein or a nucleic acid structure like a G-quadruplex. rsc.org G-quadruplexes, which are non-canonical four-stranded DNA structures, have emerged as important targets in anticancer drug design, and planar heterocyclic molecules are known to bind to them. nih.gov
In a typical MD simulation, the this compound molecule would be placed in a simulation box with its target (e.g., a G-quadruplex) and solvated with water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms and solves Newton's equations of motion over a series of very short time steps (femtoseconds). researchgate.net The resulting trajectory provides a detailed view of the binding process, revealing:
Binding Stability: Whether the ligand remains stably bound to the target over time.
Key Interactions: The specific hydrogen bonds, π-π stacking interactions, and hydrophobic contacts that stabilize the complex.
Conformational Changes: How the ligand and target adjust their shapes upon binding.
This mechanistic understanding is critical for the rational design of more effective and selective ligands. nih.gov
Interactive Data Table: Typical Ligand-Target Interactions Analyzed via MD Simulations
This table summarizes the types of interactions that are typically identified and analyzed in MD simulation studies of a ligand bound to a biological target like a G-quadruplex.
| Interaction Type | Description | Potential Role for this compound |
| π-π Stacking | Non-covalent interaction between aromatic rings. | The flat benzo[f]quinoline core could stack on the G-quartet planes of a G-quadruplex. |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (N, O). | The pyridinyl and quinoline nitrogen atoms could act as hydrogen bond acceptors with donor groups on the target. |
| Hydrophobic Interactions | The tendency of nonpolar surfaces to aggregate in an aqueous environment. | The aromatic rings contribute to hydrophobic contacts within a binding pocket. |
| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. | The nitrogen atoms introduce polarity, potentially interacting with charged residues or the phosphate (B84403) backbone of DNA. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Feature Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com To develop a QSAR model for analogues of this compound, a library of related compounds would first need to be synthesized and their biological activity (e.g., inhibitory concentration against a specific target) measured.
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as:
Electronic Descriptors: Partial charges, dipole moment.
Steric Descriptors: Molecular volume, surface area.
Hydrophobic Descriptors: LogP (the partition coefficient).
Topological Descriptors: Describing molecular connectivity and shape.
Statistical methods are then used to build a model that relates these descriptors to the observed activity. A successful QSAR model can be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the cost and effort of drug discovery. nih.govnih.gov Studies on quinoline and benzoquinoline derivatives have successfully used QSAR to guide the development of new therapeutic agents. nih.govmdpi.commdpi.com
Spectroscopic Property Prediction and Validation (e.g., NMR, UV-Vis)
The prediction of spectroscopic properties through computational methods is a cornerstone of structural characterization for novel compounds. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently employed to forecast Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy Prediction
Theoretical calculations of NMR chemical shifts are commonly performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach, often coupled with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)), allows for the prediction of both ¹H and ¹³C NMR chemical shifts. nih.gov
The process typically involves:
Optimization of the molecule's ground-state geometry using DFT methods. nih.gov
Calculation of the magnetic shielding tensors for the optimized structure using the GIAO method.
Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts (δ).
Researchers often find a strong linear correlation between the experimentally recorded and the theoretically calculated chemical shifts, which validates the accuracy of the computed molecular structure. nih.gov For benzo[f]quinoline derivatives, ¹H-NMR signals for the core structure are often observed at distinct chemical shifts, with protons like H-6, H-7, and H-8 appearing in the downfield region of the spectrum. nih.gov The computational analysis aids in the precise assignment of these signals, which can be challenging in complex, polycyclic aromatic systems.
UV-Vis Spectroscopy Prediction
The electronic absorption spectra (UV-Vis) of quinoline derivatives are investigated computationally using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed in experimental spectra. nih.gov
The choice of functional and basis set is critical for accuracy. The TD-DFT/B3LYP level of theory is widely used to simulate UV-Vis spectra. nih.gov Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also analyzed. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides insight into the electronic transition characteristics and the chemical reactivity of the molecule. nih.gov For many quinoline-based compounds, the electronic transitions are of a π → π* nature. nih.gov
Validation of the theoretical predictions is achieved by comparing the calculated λmax values with those obtained from experimental UV-Vis spectroscopy. The close agreement between theoretical and experimental data confirms the suitability of the chosen computational method and provides a deeper understanding of the electronic structure of the synthesized compounds. nih.gov
Applications in Advanced Materials Science and Catalysis
Applications in Organic Electronics and Optoelectronic Devices
The unique electronic and photophysical properties anticipated for 1,3-di-3-pyridinylbenzo[f]quinoline make it a compelling candidate for various organic electronic and optoelectronic applications. The combination of a light-emitting core with electron-deficient pyridinyl units is a strategic design for high-performance devices.
Organic Light-Emitting Diodes (OLEDs)
The benzo[f]quinoline (B1222042) framework is a known blue-emitting fluorophore, a crucial component for full-color displays and solid-state lighting. researchgate.net Derivatives of the structurally similar 1H-pyrazolo[3,4-b]quinoline have been successfully utilized as blue-light luminophores in the fabrication of OLEDs. nih.gov These compounds can serve as emitters when doped into a host material. bohrium.com For instance, the incorporation of a trifluoromethyl group into a pyrazolo[3,4-b]quinoline core has been shown to create promising materials for OLED construction. nih.gov
Table 1: Performance of Selected Quinoline (B57606) Derivative-Based OLEDs
| Emitter/Dopant | Host Matrix | Emission Color | External Quantum Efficiency (EQE) | Source |
|---|---|---|---|---|
| 1-phenyl-3,4-dimethyl-1H-pyrazolo-[3,4-b]quinoline (PAQ5) | PVK | Blue | Not specified | bohrium.com |
| 7-trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline | Not specified | Blue | Not specified | nih.gov |
This table presents data for related quinoline derivatives to illustrate the potential of this class of compounds in OLEDs.
Polymer Solar Cells and Dye-Sensitized Solar Cells
In the realm of solar energy conversion, quinoline derivatives have been theoretically investigated as components of organic photosensitizers for Dye-Sensitized Solar Cells (DSSCs). researchgate.netnih.gov The typical structure for these sensitizers is a Donor-π-Acceptor (D-π-A) arrangement, which facilitates efficient charge separation upon light absorption.
The this compound molecule possesses features that make it an intriguing candidate for such applications. The extended π-system of the benzo[f]quinoline core can act as the π-bridge, while the electron-withdrawing pyridinyl groups could function as the acceptor part of the dye. When combined with a suitable electron-donating group, this could form a highly effective D-π-A sensitizer. Theoretical studies on similar quinoline-based dyes have shown that tuning the molecular structure can lead to favorable absorption properties and high light-harvesting efficiency. researchgate.net The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for efficient electron injection into the semiconductor (like TiO2) and regeneration of the dye by the electrolyte. frontiersin.org The electronic properties of this compound could be tailored to meet these requirements.
Table 2: Theoretical Photovoltaic Properties of Proposed Quinoline-Based Dyes for DSSCs
| Compound | Max Absorption (nm) | Light Harvesting Efficiency (LHE) | Band Gap (eV) | Source |
|---|---|---|---|---|
| D1C | >540 | >0.78 | Small | researchgate.netnih.gov |
| D2C | >540 | >0.78 | Small | researchgate.netnih.gov |
| D3C | >540 | >0.78 | Small | researchgate.netnih.gov |
This table is based on theoretical calculations for newly proposed quinoline derivatives, highlighting their potential as DSSC sensitizers.
Transistors and Semiconductor Applications
The development of high-performance organic semiconductors is crucial for next-generation electronics like organic field-effect transistors (OFETs). The properties required for such materials include a planar molecular structure to facilitate intermolecular π-π stacking, which is essential for efficient charge transport. nih.govnih.gov The rigid, planar structure of the benzo[f]quinoline core is conducive to such packing.
Furthermore, the electron-deficient character of both the quinoline and pyridine (B92270) rings suggests that this compound could exhibit n-type semiconductor behavior. N-type organic semiconductors are less common than their p-type counterparts but are vital for the fabrication of complementary circuits. Small molecules combining perylene (B46583) diimide with quinoline units have been synthesized and shown to possess good electron-accepting properties and LUMO levels suitable for n-type materials. mdpi.com The combination of planarity and electron-deficient nitrogen heterocycles in this compound provides a strong rationale for its investigation in transistor applications.
Catalysis
The nitrogen atoms present in the pyridinyl and benzo[f]quinoline moieties of this compound make it an excellent candidate as a ligand in catalysis. These nitrogen atoms can coordinate to metal centers, forming stable complexes that can catalyze a variety of chemical transformations.
Homogeneous Catalysis: Metal-Organic Frameworks as Catalysts
The compound this compound can be envisioned as a versatile building block, or linker, for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These crystalline porous materials have vast internal surface areas and tunable structures, making them highly effective catalysts. mdpi.com The multiple nitrogen coordination sites on the molecule allow for the formation of robust, extended networks when reacted with metal ions. rsc.org
Researchers have successfully synthesized quinoline-linked COFs using methods like the Doebner reaction. researchgate.net These materials exhibit high stability and can be functionalized for specific applications. For example, triazine-based COFs containing quinoline moieties have been developed for use in energy storage applications. nih.gov The ability of this compound to act as a multidentate ligand opens up possibilities for creating novel MOFs with unique topologies and catalytic activities.
C-C and C-X Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental tools in synthetic chemistry for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The efficiency of these reactions often depends on the design of the ligand coordinated to the metal catalyst (e.g., palladium, nickel, or copper). Ligands based on pyridine and quinoline are well-established in this field. nih.govnih.gov
A significant recent development is the engineering of nickel-incorporated pyridyl-quinoline-linked covalent organic frameworks (Ni-PQCOFs). nih.gov These materials serve as robust and highly efficient heterogeneous metallaphotocatalysts. They have been shown to facilitate a universal range of visible-light-driven C(sp2)-carbon and C-heteroatom (S, N, O, B, P, Se, and Cl) bond formations. nih.gov The Ni-PQCOFs demonstrated significantly enhanced catalytic efficiency compared to their homogeneous counterparts. The this compound molecule, with its integrated pyridyl-quinoline structure, is an ideal candidate for forming similar catalytically active frameworks or serving as a ligand in homogeneous catalysis for a broad spectrum of cross-coupling reactions.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1H-pyrazolo[3,4-b]quinoline |
| 1-phenyl-3,4-dimethyl-1H-pyrazolo-[3,4-b]quinoline (PAQ5) |
| 7-trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline |
| Indolo[3,2,1-de]acridine |
| Poly(N-vinylcarbazole) (PVK) |
| Titanium Dioxide (TiO2) |
Transfer Hydrogenation and Dehydrogenation
While direct research on this compound in transfer hydrogenation is limited, the broader class of quinoline derivatives has been extensively studied in this context. Transfer hydrogenation, a process where hydrogen is transferred from a donor molecule to a substrate, is a cornerstone of synthetic chemistry. For instance, cobalt-amido cooperative catalysis has been shown to be highly effective for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) as a hydrogen source. nih.gov This methodology is noted for its broad functional group compatibility and the ability to perform large-scale syntheses. nih.gov The reaction proceeds efficiently at room temperature, highlighting the potential for developing mild catalytic systems. nih.gov
Furthermore, nickel(II)-catalyzed transfer hydrogenation of quinolines using ammonia borane has also been reported, demonstrating rapid and efficient conversion to 1,2,3,4-tetrahydroquinolines. researchgate.net The mechanism is proposed to proceed via an outer-sphere pathway involving a bifunctional pincer complex, with 1,2-dihydroquinoline (B8789712) identified as an intermediate. researchgate.net These studies on related quinoline structures suggest that this compound, with its multiple nitrogen coordination sites, could serve as a sophisticated ligand to fine-tune the activity and selectivity of such catalytic systems.
Asymmetric Catalysis
The development of chiral catalysts for asymmetric synthesis is a critical area of research, aiming to produce enantiomerically pure compounds. While specific studies employing this compound in asymmetric catalysis are not widely documented, the field of asymmetric hydrogenation of heteroaromatics has seen significant progress. nih.gov The synthesis of chiral fused polycyclic enones and indolines has been achieved through Brønsted acid–catalyzed asymmetric dearomatization, a testament to the power of organocatalysis in creating complex chiral molecules. researchgate.net The structural rigidity and defined stereochemistry of ligands are paramount in asymmetric catalysis. The benzo[f]quinoline framework, when appropriately functionalized, could provide a rigid scaffold for the construction of novel chiral ligands.
Heterogeneous Catalysis and Photocatalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of separation and reusability. Zeolite-based catalysts, for example, have been utilized for the gas-phase synthesis of quinolines from aniline (B41778) and alcohols. nih.gov The catalytic activity in these systems is often linked to the presence of Lewis acid sites. nih.gov The nitrogen atoms in this compound could potentially interact with catalyst supports or act as active sites themselves in heterogeneous catalytic applications.
In the realm of photocatalysis, the extended π-conjugated system of benzo[f]quinoline derivatives suggests they may possess interesting photophysical properties. researchgate.net These properties are crucial for applications in photocatalysis, where a molecule absorbs light to drive a chemical reaction. While specific photocatalytic applications of this compound are yet to be explored in depth, the structural motif holds promise for the design of novel photocatalysts.
Chemical Sensors and Probes
The ability of this compound to interact with various chemical species, coupled with its potential fluorescent properties, makes it an attractive candidate for the development of chemical sensors.
Metal Ion Sensing
Quinoline-based fluorescent sensors have emerged as a powerful tool for the detection of a wide array of metal ions. nanobioletters.comresearchgate.net The sensing mechanism often relies on processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the binding of a metal ion to the sensor molecule. researchgate.netnih.gov For example, a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline has been shown to be a versatile fluorophore for constructing brightly fluorescent molecular sensors for metal ions. nih.gov
The multiple nitrogen-containing rings in this compound provide potential coordination sites for metal ions. This interaction can lead to a change in the electronic properties of the molecule, resulting in a detectable signal, such as a change in fluorescence intensity or color. Quinoline derivatives have been successfully employed as selective fluorescent probes for various metal ions, including Zn²⁺, Cu²⁺, Fe³⁺, and Al³⁺. nanobioletters.comnih.govnih.gov The design of these sensors often involves incorporating specific chelating groups to enhance selectivity and sensitivity.
Table 1: Examples of Quinoline-Based Metal Ion Sensors
| Sensor Type | Target Ion(s) | Sensing Mechanism | Reference |
| Dipodal quinoline-based probe | Fe³⁺, Al³⁺, Cu²⁺ | Fluorimetric (turn-on for Fe³⁺, Al³⁺), Colorimetric (for Cu²⁺) | nih.gov |
| 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline | Metal Ions | Photoinduced electron transfer (PET), Intramolecular charge transfer (ICT) | nih.gov |
| Quinoline-based probe | Cu⁺, Cu²⁺ | Colorimetric and Fluorimetric | rsc.org |
| 1H-Pyrazolo[3,4-b]quinoline derivative | Zn²⁺ | Photoinduced electron transfer (PET) | nih.gov |
Detection of Small Molecules and Environmental Analytes
The principles of fluorescent sensing can also be extended to the detection of non-metallic species, including small organic molecules and environmental pollutants. Pyridine-based small-molecule fluorescent probes have been developed as optical sensors for detecting benzene (B151609) and gasoline adulteration. mdpi.com The sensing mechanism in these cases often relies on the influence of the analyte on the photophysical properties of the fluorophore. mdpi.com
Given the structural similarities, this compound could potentially be developed into a sensor for specific small molecules. The interaction between the analyte and the sensor could occur through various non-covalent interactions, leading to a measurable change in the sensor's fluorescence or absorption spectrum. Furthermore, quinoline-based probes have demonstrated the ability to sequentially detect metal ions and then anions like pyrophosphate (PPi), showcasing the potential for developing multi-responsive sensors from this class of compounds. nih.gov
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways
While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide fundamental routes, they often suffer from harsh conditions, low yields, and limited substrate scope. nih.govacs.orgorientjchem.orgpharmaguideline.com Future research must focus on developing more efficient, regioselective, and scalable synthetic pathways for complex structures like 1,3-di-3-pyridinylbenzo[f]quinoline.
A promising direction is the application of modern synthetic methodologies. For instance, metal-free, tandem cyclization strategies involving the functionalization of C(sp³)–H bonds have been developed for other quinoline derivatives and could be adapted for this target molecule. acs.orgnih.gov These methods avoid transition metals, offering a milder and more environmentally friendly approach to forming the necessary C-C and C-N bonds. acs.org Another avenue involves the evolution of cycloaddition reactions. The use of polycyclic aromatic azomethine ylides as building blocks has proven effective for creating nitrogen-doped polycyclic aromatic hydrocarbons (N-PAHs) and could be explored for constructing the di-pyridinyl substituted benzo[f]quinoline (B1222042) core. nih.govthieme-connect.com Research into one-pot, multi-component reactions, which enhance efficiency by minimizing intermediate purification steps, will also be critical. researchgate.net The development of protocols that allow for precise control over the introduction of the two pyridine (B92270) substituents onto the benzo[f]quinoline scaffold remains a significant challenge that future synthetic efforts should aim to solve. acs.orgcapes.gov.br
Exploration of New Metal Complexes with Tunable Properties
The presence of three nitrogen atoms within the this compound structure—one in the quinoline ring and one in each of the two pyridine substituents—makes it an excellent candidate for use as a multidentate ligand in coordination chemistry. wikipedia.org Pyridine and quinoline-based ligands are well-known for forming stable complexes with a wide range of transition metals. wikipedia.orgresearchgate.net
Future investigations should systematically explore the coordination of this compound with various d-block metals (e.g., Cu(II), Co(II), Ni(II), Zn(II), Pd(II)). acs.orgrsc.org The resulting metal complexes are expected to exhibit diverse geometries, such as square-planar or octahedral, depending on the metal ion and reaction conditions. wikipedia.orgacs.org A key research focus will be to tune the electronic, optical, and catalytic properties of these complexes. core.ac.uk This can be achieved by:
Varying the metal center: Different metals will impart distinct magnetic, redox, and photophysical properties to the complex.
Modifying the ligand backbone: Introducing electron-donating or electron-withdrawing groups to the benzo[f]quinoline or pyridine rings can alter the ligand field strength and the energy of the metal-ligand charge transfer bands. acs.orgacs.org
These new metal complexes could find applications in catalysis, where quinoline-based ligands have already shown promise, or as photoluminescent materials. researchgate.netmdpi.com
Advanced Computational Modeling for Property Prediction and Mechanism Elucidation
Computational chemistry offers powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby guiding and accelerating experimental research. acs.org For a complex molecule like this compound, future research should leverage advanced computational modeling techniques, particularly Density Functional Theory (DFT). mdpi.com
DFT calculations can be employed to:
Predict Electronic and Spectroscopic Properties: Modeling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can provide insights into the electronic structure and predict absorption and emission spectra. nih.gov This is crucial for designing materials for optoelectronic applications. nih.govresearchgate.net
Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of potential synthetic routes, helping to optimize reaction conditions and predict the feasibility of novel pathways. acs.org
Model Metal Complex Formation: Simulations can predict the preferred coordination modes of the ligand with different metal ions and analyze the nature of the metal-ligand bonding. mdpi.com This can help in the rational design of metal complexes with desired properties. acs.org
Investigate Intermolecular Interactions: Understanding non-covalent interactions, such as π-π stacking, is vital for predicting how these molecules will behave in the solid state or assemble into larger architectures. rsc.org
Combining theoretical predictions with experimental validation will provide a comprehensive understanding of the structure-property relationships for this class of compounds. mdpi.comnih.gov
Integration into Multifunctional Materials Systems
The inherent properties of the this compound scaffold—an extended π-conjugated system and multiple nitrogen donor atoms—make it a prime candidate for integration into multifunctional materials. nih.govresearchgate.net Future research should focus on fabricating and characterizing materials that exploit these features.
Potential applications include:
Organic Light-Emitting Diodes (OLEDs): Benzo[f]quinoline derivatives are known for their potential use in OLEDs due to their fluorescence properties. nih.govresearchgate.net The extended conjugation in this compound could lead to materials with tunable emission colors and high quantum efficiencies.
Chemosensors: The pyridine and quinoline nitrogen atoms can act as binding sites for metal ions. Research could focus on developing fluorescent chemosensors where the binding of a specific metal ion (e.g., Cu²⁺, Fe³⁺) causes a measurable change in the fluorescence emission (either quenching or enhancement). rsc.orgresearchgate.net
Coordination Polymers: Using this ligand as a building block could lead to the synthesis of novel 2D or 3D coordination polymers. mdpi.com These materials can exhibit interesting properties such as photoluminescence, electrical conductivity, or porosity, depending on the metal and the network structure. mdpi.com
Sustainable and Green Chemical Approaches in Synthesis and Application
In line with the growing emphasis on environmental responsibility in chemistry, future research on this compound must prioritize sustainable and green approaches. nih.gov This involves a holistic view of the chemical lifecycle, from synthesis to application. researchgate.net
Key areas for future green chemistry research include:
Green Solvents: Moving away from hazardous organic solvents towards more environmentally benign alternatives like water, ethanol, or deep eutectic solvents. researchgate.netijpsjournal.com
Catalysis: Developing highly efficient and recyclable catalysts, such as nanocatalysts, to improve reaction rates and reduce waste. acs.orgnih.gov The use of metal-free catalytic systems is also a highly desirable goal. acs.orgnih.gov
Energy Efficiency: Employing energy-efficient synthesis techniques like microwave-assisted or ultrasound-assisted reactions, which can dramatically reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.comnih.govmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. nih.gov
By integrating these principles, the synthesis and application of this compound and its derivatives can be achieved in a more economically and environmentally sustainable manner. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,3-di-3-pyridinylbenzo[f]quinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. For example, iodine-catalyzed reactions in THF at elevated temperatures (338 K) are used to assemble the benzo[f]quinoline core, followed by substitution with pyridinyl groups . Yield optimization requires precise stoichiometric ratios of aldehydes, amines, and ketones, as well as solvent selection (e.g., THF vs. ethanol for crystallization). Impurities often arise from incomplete cyclization, necessitating column chromatography or recrystallization for purification .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify substituent patterns and confirm aromatic proton environments. For example, pyridinyl protons resonate at δ 7.44–8.46 ppm .
- X-ray crystallography : Resolves non-planar distortions in the benzoquinoline core (e.g., deviations up to 0.169 Å from the mean plane) and quantifies dihedral angles between aromatic rings (e.g., 71.1° between phenyl substituents) .
Advanced Research Questions
Q. How do substituent electronic effects influence the π–π stacking and C–H···π interactions in this compound derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro or chloro) enhance π–π interactions by polarizing the aromatic system. In crystal structures, pyridyl rings exhibit stacking distances of 3.78 Å, while C–H···π interactions stabilize supramolecular polymers. Computational tools (e.g., DFT) can model charge distribution to predict packing behavior .
Q. What strategies resolve contradictions in reported pharmacological activities of benzo[f]quinoline derivatives?
- Methodological Answer : Discrepancies in biological data (e.g., antimalarial vs. anticancer efficacy) often stem from assay variability or substituent positioning. To address this:
- Compare substituent electronic profiles (e.g., NH₂ vs. Cl) using Hammett constants.
- Validate results across multiple cell lines or enzymatic assays .
Q. How can catalytic hydrogenation be optimized to reduce the pyridinylquinoline core without over-reduction?
- Methodological Answer : Use quinoline-poisoned palladium catalysts to selectively hydrogenate the heteroaromatic core to 1,2,3,4-tetrahydroquinoline. Reaction monitoring via TLC or in-situ IR spectroscopy prevents over-reduction. Solvent choice (e.g., acetic acid) and H₂ pressure (1–3 atm) are critical for selectivity .
Experimental Design & Data Analysis
Q. What frameworks guide hypothesis-driven research on structure-activity relationships (SAR) for this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant):
- Feasibility : Prioritize substituents with known synthetic accessibility (e.g., halogenation vs. amino group introduction).
- Novelty : Focus on understudied positions (e.g., C-5 or C-8 of the quinoline ring) .
Q. How should researchers design experiments to probe the role of solvent polarity in photophysical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
